molecular formula C19H20N4O3 B11208411 N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11208411
M. Wt: 352.4 g/mol
InChI Key: YWIVQERHVKHLFX-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the Ethoxybenzyl Group: This step involves the reaction of the triazole intermediate with an ethoxybenzyl halide under basic conditions.

    Introduction of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the triazole intermediate reacts with a methoxyphenyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a valuable molecule in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The ethoxybenzyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison: N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups While similar compounds may share one or two functional groups, the presence of the triazole ring in this compound provides distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-3-26-18-7-5-4-6-14(18)12-20-19(24)17-13-23(22-21-17)15-8-10-16(25-2)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,20,24)

InChI Key

YWIVQERHVKHLFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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